N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of a sulfamoyl group suggests potential bioactivity, as sulfonamides are a significant class of drugs including antibiotics and diuretics .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and thiophene rings would contribute to the compound’s three-dimensional shape . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The piperidine ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution . The thiophene ring can also undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl group could enhance its solubility in water . Its melting point, boiling point, and other physical properties could be determined experimentally .Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis of novel paracetamol derivatives, including compounds structurally related to N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide. These studies focus on developing efficient synthetic routes and understanding the crystal structures through X-ray diffraction, aiming at potential therapeutic applications due to their DNA-binding and protein-interaction capabilities (Raj, 2020).
Antibacterial and Antifungal Activities
Compounds incorporating the sulfamoyl moiety, akin to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. These studies demonstrate the potential of such compounds as antimicrobial agents, highlighting their promising antibacterial and antifungal activities (Darwish et al., 2014).
Enzyme Inhibition and Pharmacological Applications
Several studies have explored the enzyme inhibitory activities of N-substituted acetamide derivatives, revealing significant potential in targeting enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These findings suggest the therapeutic relevance of these compounds in treating conditions associated with enzyme dysregulation (Khalid et al., 2014).
Antithrombotic Properties
Research on derivatives structurally related to the specified compound has uncovered potent antithrombotic properties, with studies demonstrating efficacy in various animal models of thrombosis. These findings provide a basis for further exploration of these compounds as potential antithrombotic agents (Lorrain et al., 2003).
Anticancer Activities
Investigations into novel derivatives have also highlighted their potential anticancer activities. For instance, certain compounds have shown promising in vitro activity against human breast cancer cell lines, suggesting a potential avenue for the development of new anticancer therapies (Al-Said et al., 2011).
Gastroprotective Effects
Some compounds with structural similarities have been evaluated for their gastroprotective activities, indicating their potential as anti-ulcer agents. These studies suggest that beyond their primary pharmacological targets, such compounds may also confer protective effects on the gastric mucosa, contributing to their therapeutic profile (Hirakawa et al., 1998).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They interact with their targets through various mechanisms, often involving hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . They can affect various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
It’s known that piperidine derivatives can exhibit potent activity and desirable pharmacokinetic properties . For instance, some compounds with a sulfonamide or sulfamide moiety have shown potent CB1R activity and a desired tPSA value over 90 Å 2, a threshold considered to possess a low probability to cross the blood-brain barrier .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Action Environment
It’s known that the conformation of piperidine-containing compounds can be influenced by various types of intermolecular interactions .
Properties
IUPAC Name |
N-[4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-15(23)21-17-4-6-19(7-5-17)27(24,25)20-13-16-8-10-22(11-9-16)14-18-3-2-12-26-18/h2-7,12,16,20H,8-11,13-14H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMFOHFTVHTEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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